(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H10BrClF3N3S and its molecular weight is 484.72. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
- Reduction and Derivative Formation : Frolov et al. (2005) studied the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, resulting in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
- Regioselective Bromination : Pakholka et al. (2021) demonstrated regioselective bromination of acrylonitriles, leading to new brominated derivatives, confirmed by 2D NMR and X-ray diffraction analysis (Pakholka, Abramenko, Dotsenko, Aksenov, Aksenova, & Krivokolysko, 2021).
Applications in Optoelectronics and Photoluminescence
- Nonlinear Optical Limiting : Anandan et al. (2018) synthesized thiophene dyes, including acrylonitrile derivatives, for optoelectronic devices. They found these compounds effective in protecting human eyes and optical sensors, demonstrating their nonlinear absorption under laser excitation (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
- Photoluminescence Characteristics : Xu et al. (2012) synthesized (Z)-2-(4-Bromophenyl)-3-(4-(5-((Z)-2-cyano-2-phenylvinyl)thiophen-3-yl)-phenyl)acrylonitrile and related derivatives, showing green fluorescence in solid state and solution, suggesting potential for photoluminescent applications (Xu, Yu, & Yu, 2012).
Potential Biological and Catalytic Applications
- Chemosensors for Cations : Hranjec et al. (2012) explored the use of acrylonitrile derivatives as potential chemosensors. They found that certain derivatives showed a significant increase in fluorescence intensity upon addition of specific cations, like Zn2+ and Ag+ (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
- Corrosion Inhibition of Iron : Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, including those related to acrylonitrile, for corrosion inhibition of iron. Their findings indicated these compounds as effective corrosion inhibitors, supported by density functional theory calculations and molecular dynamics simulations (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Other Applications
- X-ray Crystallography : Cruz et al. (2006) investigated the crystal structure of related acrylonitrile derivatives, providing insights into their molecular structure and potential applications in materials science (Cruz, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrClF3N3S/c20-13-3-1-2-11(6-13)17-10-28-18(27-17)12(8-25)9-26-14-4-5-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMSAHLAGEYBK-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrClF3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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